2-Methylhex-5-en-2-amine

Lipophilicity Physicochemical Properties Drug Design

2-Methylhex-5-en-2-amine (CAS 819-45-4) is a branched, aliphatic primary amine with a molecular formula of C7H15N and a molecular weight of 113.2 g/mol. It features a terminal alkene and a tertiary alkylamine moiety, classifying it as a versatile intermediate.

Molecular Formula C7H15N
Molecular Weight 113.20 g/mol
Cat. No. B8773892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylhex-5-en-2-amine
Molecular FormulaC7H15N
Molecular Weight113.20 g/mol
Structural Identifiers
SMILESCC(C)(CCC=C)N
InChIInChI=1S/C7H15N/c1-4-5-6-7(2,3)8/h4H,1,5-6,8H2,2-3H3
InChIKeyFFYKEHZJIQVGBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylhex-5-en-2-amine Procurement Data Sheet: Properties and Baseline Specifications


2-Methylhex-5-en-2-amine (CAS 819-45-4) is a branched, aliphatic primary amine with a molecular formula of C7H15N and a molecular weight of 113.2 g/mol . It features a terminal alkene and a tertiary alkylamine moiety, classifying it as a versatile intermediate. Predicted physicochemical properties include a boiling point of 135.1±9.0 °C, a density of 0.792±0.06 g/cm³, and a pKa of 10.56±0.25 . It is often procured as a hydrochloride salt (CAS 1629136-35-1) to enhance stability and handling [1].

The Pitfalls of Generic Substitution: Why 2-Methylhex-5-en-2-amine Analogs Are Not Interchangeable


In-class substitution of 2-Methylhex-5-en-2-amine is unreliable without rigorous requalification. Subtle structural modifications—such as the position of the double bond (e.g., 2-methylhex-5-en-1-amine), N-methylation (e.g., N-methyl-5-hexen-2-amine), or complete saturation (e.g., 2-methylhexan-2-amine)—result in quantifiable differences in predicted LogP , pKa , and steric hindrance around the amine . These differences directly impact reaction kinetics in downstream applications like reductive amination, amide coupling, or polymer synthesis, potentially leading to altered yields, impurity profiles, and final product performance. The following quantitative evidence, where available, outlines these critical differentiators.

Quantitative Differentiators of 2-Methylhex-5-en-2-amine: A Comparative Evidence Guide for Procurement


Comparative Hydrophobicity (LogP) vs. Saturated Analog 2-Methylhexan-2-amine

The presence of a terminal alkene in 2-Methylhex-5-en-2-amine reduces its lipophilicity compared to its fully saturated counterpart. The predicted LogP for 2-Methylhex-5-en-2-amine is 2.39 , which is lower than the predicted LogP of 2.84 for 2-Methylhexan-2-amine . This difference can affect membrane permeability and solvent partitioning in synthetic and biological applications.

Lipophilicity Physicochemical Properties Drug Design

Impact of Alkene Position on Predicted Boiling Point: 2-Methylhex-5-en-2-amine vs. N-Methyl-5-hexen-2-amine

The position and nature of substitution significantly alter physical properties. 2-Methylhex-5-en-2-amine (a primary amine) has a predicted boiling point of 135.1±9.0 °C . In contrast, its structural analog N-Methyl-5-hexen-2-amine (a secondary amine) has a reported boiling point of 129-130 °C at 750 Torr . The difference is attributable to changes in hydrogen bonding capability and molecular packing.

Volatility Purification Process Chemistry

Steric Hindrance and Reactivity: 2-Methylhex-5-en-2-amine vs. Unbranched 5-Hexen-2-amine

The presence of a gem-dimethyl group adjacent to the amine in 2-Methylhex-5-en-2-amine creates significant steric hindrance compared to the unbranched analog, 5-Hexen-2-amine. This structural feature directly influences its reactivity profile, particularly in nucleophilic addition reactions. While specific quantitative kinetic data for 2-Methylhex-5-en-2-amine is not identified in the public domain, the class-level inference from organic chemistry principles is strong: tertiary alkylamines like this one react significantly slower in acylation and reductive amination reactions than their less hindered primary amine counterparts .

Reaction Kinetics Steric Hindrance Organic Synthesis

Validated Application Scenarios for 2-Methylhex-5-en-2-amine Based on Quantitative Evidence


Synthesis of Sterically Hindered Amides for Bioactive Molecule Libraries

2-Methylhex-5-en-2-amine is a superior choice for introducing a sterically demanding, lipophilic amine moiety into a molecule, as directly supported by its structural features and predicted LogP of 2.39 . This is particularly relevant in medicinal chemistry for synthesizing compound libraries where modulating lipophilicity and metabolic stability via steric shielding is desired. The gem-dimethyl group provides a unique structural motif that is difficult to access with other building blocks, and its lower LogP compared to its saturated analog offers a specific lipophilicity advantage .

Purification of Reaction Mixtures via Distillation

Procurement of this compound for applications requiring purification by distillation should be guided by its predicted boiling point of 135.1±9.0 °C . This value differentiates it from close analogs, such as N-Methyl-5-hexen-2-amine (boiling point 129-130 °C), allowing for the design of separation protocols that leverage this specific volatility . Accurate knowledge of this property prevents losses and ensures high purity of the final product.

Investigating Structure-Activity Relationships (SAR) of Amine Pharmacophores

The unique combination of a terminal alkene and a sterically congested primary amine makes this compound a valuable tool for SAR studies. Researchers can probe the effects of branching and unsaturation on target binding or ADME properties, using the established pKa of 10.56±0.25 as a baseline for understanding its protonation state at physiological pH. This is a more nuanced approach than using simple, unbranched alkylamines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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